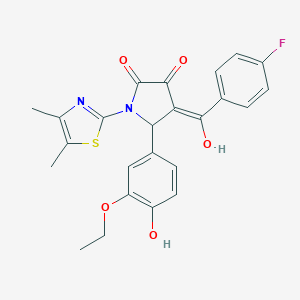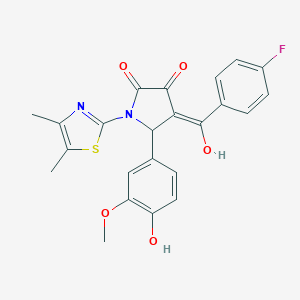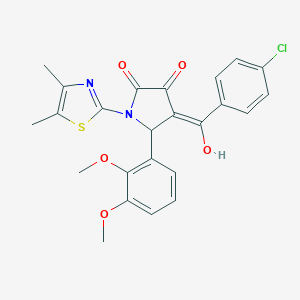![molecular formula C26H32N2O5 B265427 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265427.png)
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DMHP, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. DMHP belongs to the class of compounds known as pyrrolidinones and has been studied for its potential as an anti-inflammatory, antitumor, and analgesic agent.
作用機序
The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act on multiple targets within the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes. This compound has also been shown to activate the opioid receptors in the brain, which are involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific research studies. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes. This compound has also been shown to activate the opioid receptors in the brain, which are involved in pain perception.
実験室実験の利点と制限
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to have potent anti-inflammatory, antitumor, and analgesic effects in scientific research studies. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to fully explore its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further explore the mechanism of action of this compound to better understand how it exerts its therapeutic effects. Additionally, future research could focus on optimizing the synthesis of this compound to improve its yield and purity. Finally, future research could explore the potential of this compound in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-methylbenzoyl chloride with 3-methoxy-4-propoxyaniline to form 4-methyl-N-(3-methoxy-4-propoxyphenyl)benzamide. This intermediate is then reacted with N,N-dimethylaminoethylchloride to form the final product, this compound.
科学的研究の応用
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various scientific research studies. One study found that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study found that this compound had antitumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential as an analgesic agent, as it was found to reduce pain in mice models.
特性
分子式 |
C26H32N2O5 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-methoxy-4-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H32N2O5/c1-6-15-33-20-12-11-19(16-21(20)32-5)23-22(24(29)18-9-7-17(2)8-10-18)25(30)26(31)28(23)14-13-27(3)4/h7-12,16,23,29H,6,13-15H2,1-5H3/b24-22+ |
InChIキー |
STEPKAKXBZDBLX-ZNTNEXAZSA-N |
異性体SMILES |
CCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\[O-])/C(=O)C(=O)N2CC[NH+](C)C)OC |
SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCN(C)C)OC |
正規SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)[O-])C(=O)C(=O)N2CC[NH+](C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-(3-chloro-4-methoxyphenyl){1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265344.png)


![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265348.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265350.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-ethoxyphenyl)methanolate](/img/structure/B265355.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265356.png)

![(E)-[1-[2-(dimethylazaniumyl)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265361.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265363.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265367.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265369.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate](/img/structure/B265370.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265372.png)